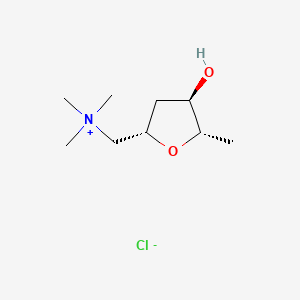

Muscarinchlorid

Übersicht

Beschreibung

Muscarinchlorid ist ein natürlich vorkommendes Alkaloid, das in bestimmten Pilzen gefunden wird, insbesondere in Arten wie Inocybe und Clitocybe . Es ist ein quaternäres Ammoniumsalz und ein potenter Agonist von muscarinischen Acetylcholinrezeptoren . This compound wurde erstmals 1869 von den deutschen Chemikern Oswald Schmiedeberg und Richard Koppe aus dem Pilz Amanita muscaria isoliert . Diese Verbindung ist bekannt für ihre Fähigkeit, die Wirkungen des Neurotransmitters Acetylcholin an muscarinischen Rezeptoren zu imitieren, was zu verschiedenen physiologischen Reaktionen führt .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Verwendung von 2,5-Dimethyl-3-Carboxymethylfuran, das einer Curtius-Reaktion unterzogen wird. Dies beinhaltet aufeinanderfolgende Reaktionen mit Hydrazin und Salpetriger Säure in Isopropylalkohol, wobei ein Urethan-Zwischenprodukt entsteht. Die saure Hydrolyse dieses Zwischenprodukts ergibt this compound .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus natürlichen Quellen, wie z. B. Pilzen der Arten Inocybe und Clitocybe. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol und Reinigungsschritten, um die Verbindung in ihrer reinen Form zu isolieren .

Wirkmechanismus

Mode of Action

Muscarine chloride, structurally similar to acetylcholine, a neurotransmitter in the mammalian nervous system, activates muscarinic receptors . This activation can induce parasympathetic-like responses, including bradycardia (slowed heart rate), miosis (pupil constriction), and increased secretion from glands like the salivary and sweat glands . It can also stimulate smooth muscle contractions, affecting the respiratory and gastrointestinal systems .

Biochemical Pathways

Muscarinic receptors are part of a large family of G protein-coupled receptors (“G proteins”), which use an intracellular secondary messenger system involving an increase of intracellular calcium to transmit signals inside cells . Activation of these receptors leads to a wide spectrum of biochemical and electrophysiological responses .

Pharmacokinetics

The pharmacokinetics of muscarine chloride involve its rapid absorption into the bloodstream. Within 5 minutes of injection, roughly 42% of muscarine reaches the blood, confirming that muscarine is a quick-acting toxin .

Result of Action

The activation of muscarinic receptors by muscarine chloride can lead to various physiological effects. At specific concentrations, this activation can cause adverse effects, from blurry vision and stomach cramps to convulsions and even death . Muscarine also has pharmacological potential, with research indicating it could help treat specific brain and lung conditions .

Action Environment

The action of muscarine chloride can be influenced by environmental factors. For instance, the concentration of muscarine in mushrooms, its natural source, can vary depending on the species and growth conditions . Furthermore, the effect of muscarine can be influenced by the individual’s physiological state and the presence of other compounds that may interact with muscarinic receptors .

Wissenschaftliche Forschungsanwendungen

Muscarinchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an muscarinische Acetylcholinrezeptoren bindet und diese aktiviert, die eine Untergruppe von G-Protein-gekoppelten Rezeptoren sind . Diese Aktivierung führt zu einer Kaskade von intrazellulären Ereignissen, einschließlich der Erhöhung der intrazellulären Calciumspiegel und der Aktivierung verschiedener Signalwege . Die physiologischen Wirkungen von this compound umfassen eine Abnahme der Herzfrequenz, eine erhöhte Sekretion von Körperflüssigkeiten und eine Kontraktion der glatten Muskulatur .

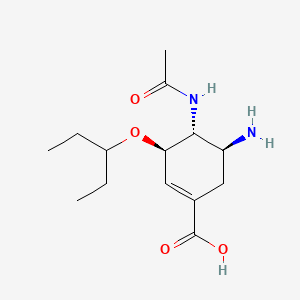

Ähnliche Verbindungen:

Acetylcholin: Ein Neurotransmitter, der auch muscarinische Rezeptoren aktiviert, aber schnell durch Acetylcholinesterase abgebaut wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner starken Selektivität für muscarinische Rezeptoren und seinem natürlichen Vorkommen in bestimmten Pilzen . Im Gegensatz zu Acetylcholin wird this compound nicht schnell durch Acetylcholinesterase abgebaut, was eine verlängerte Aktivierung von muscarinischen Rezeptoren ermöglicht . Dies macht es zu einem wertvollen Werkzeug in der Forschung und zu einem potenziellen Leitmolekül für die Medikamentenentwicklung .

Biochemische Analyse

Biochemical Properties

Muscarine chloride activates muscarinic receptors in the nervous system . This activation can induce parasympathetic-like responses, including bradycardia (slowed heart rate), miosis (pupil constriction), and increased secretion from glands like the salivary and sweat glands . It can also stimulate smooth muscle contractions, affecting the respiratory and gastrointestinal systems .

Cellular Effects

Muscarine chloride predominantly affects the autonomic nervous system by stimulating muscarinic acetylcholine receptors . At specific concentrations, this activation can cause adverse effects, from blurry vision and stomach cramps to convulsions and even death .

Molecular Mechanism

Muscarine chloride is chemically similar to acetylcholine, a neurotransmitter that plays a role in memory, muscle contractions, and movement . Upon ingestion, muscarine chloride activates muscarinic acetylcholine receptors (mAChRs), which are named because they are sensitive to muscarine .

Temporal Effects in Laboratory Settings

The effects of muscarine chloride overdose are typically rapid, with effects occurring within 30 minutes to two hours . Muscarine chloride is not metabolized by cholinesterase and has a longer biologic half-life than the natural ligand, acetylcholine .

Dosage Effects in Animal Models

Studies show that simply activating central nervous system muscarinic receptors in animals increases blood pressure, heart rate, and sympathetic outflow . The effects of muscarine chloride vary with different dosages in animal models .

Metabolic Pathways

Muscarine chloride is involved in the cholinergic neurotransmission pathway . It targets muscarinic acetylcholine receptors, influencing various bodily functions .

Transport and Distribution

Being a quaternary ammonium salt, muscarine chloride is less completely absorbed from the gastrointestinal tract than tertiary amines, and it does not cross the blood–brain barrier .

Subcellular Localization

The function of a G protein-coupled receptor like the muscarinic receptor in the modulation of neuronal activity is highly dependent on its availability on the cell surface, its distribution among different subcellular compartments, and its localization in relationship with the presynaptic afferents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Muscarine chloride can be synthesized through various methods. One common synthetic route involves the use of 2,5-dimethyl-3-carboxymethylfuran, which undergoes a Curtius reaction. This involves successive reactions with hydrazine and nitrous acid in isopropyl alcohol, forming a urethane intermediate. The acidic hydrolysis of this intermediate yields muscarine chloride .

Industrial Production Methods: Industrial production of muscarine chloride typically involves the extraction of the compound from natural sources, such as mushrooms of the Inocybe and Clitocybe species. The extraction process includes the use of solvents like ethanol and purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen: Muscarinchlorid unterliegt hauptsächlich Reaktionen, die typisch für quaternäre Ammoniumsalze sind. Diese beinhalten:

Substitutionsreaktionen: this compound kann aufgrund des Vorhandenseins des positiv geladenen Stickstoffatoms an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nucleophile: Häufige Nucleophile, die in Substitutionsreaktionen verwendet werden, umfassen Hydroxid-Ionen und Halogenid-Ionen.

Saure oder basische Bedingungen: Hydrolysereaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt, um den Abbau der Verbindung zu erleichtern.

Hauptprodukte:

Substitutionsreaktionen: Die Hauptprodukte von Substitutionsreaktionen, die this compound beinhalten, sind typischerweise die substituierten Ammoniumsalze.

Hydrolyse: Die Hauptprodukte der Hydrolyse sind der entsprechende Alkohol und Trimethylamin.

Vergleich Mit ähnlichen Verbindungen

Acetylcholine: A neurotransmitter that also activates muscarinic receptors but is rapidly degraded by acetylcholinesterase.

Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.

Bethanechol: A synthetic compound that mimics the effects of acetylcholine on muscarinic receptors and is used to treat urinary retention.

Uniqueness of Muscarine Chloride: Muscarine chloride is unique in its strong selectivity for muscarinic receptors and its natural occurrence in certain mushrooms . Unlike acetylcholine, muscarine chloride is not rapidly degraded by acetylcholinesterase, allowing for prolonged activation of muscarinic receptors . This makes it a valuable tool in research and a potential lead compound for drug development .

Eigenschaften

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRNEJYZWHXLC-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945718 | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Extremely hygroscopic solid; [Merck Index] | |

| Record name | Muscarine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ETHANOL + ACETONE | |

CAS No. |

2303-35-7, 2936-25-6, 300-54-9 | |

| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Muscarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-181 °C | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B1677499.png)

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)